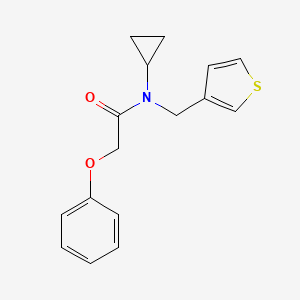

N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide

Description

N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic compound that features a cyclopropyl group, a phenoxy group, and a thiophen-3-ylmethyl group attached to an acetamide backbone

Properties

IUPAC Name |

N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-16(11-19-15-4-2-1-3-5-15)17(14-6-7-14)10-13-8-9-20-12-13/h1-5,8-9,12,14H,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISNDUHWAHKMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent such as diazomethane.

Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated precursor with phenol.

Attachment of the thiophen-3-ylmethyl group: This can be done through a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophen-3-ylmethyl boronic acid with a halogenated acetamide precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that can be attributed to its unique structural features. The cyclopropyl group is known to enhance the rigidity of the molecule, which may improve binding affinity to molecular targets such as enzymes or receptors. The phenoxy and thiophen-3-ylmethyl groups contribute to specific interactions with target sites, potentially modulating their activity.

Anticancer Activity

Research indicates that N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide may possess anticancer properties. Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound could be explored for its potential in cancer therapy. For instance, derivatives of related structures have demonstrated significant inhibition against kinases involved in tumor growth, with IC50 values indicating potent activity .

Antibacterial and Antifungal Properties

The compound's structure may also confer antibacterial and antifungal properties. Studies on related triazole derivatives have highlighted their effectiveness against bacterial strains such as E. coli and S. aureus, with some compounds achieving MIC values lower than standard antibiotics . This suggests that this compound could warrant investigation for similar antimicrobial effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenoxy or thiophen groups could lead to enhanced biological activity or selectivity towards specific targets.

Table 1: Structure-Activity Relationship Insights

Case Studies and Research Findings

Several studies have explored compounds structurally similar to this compound, providing insights into its potential applications:

Antitumor Activity

In a study examining derivatives with similar scaffolds, compounds were tested against various cancer cell lines, demonstrating IC50 values ranging from 0.08 μM to 0.31 μM against different targets, indicating promising antitumor activity . These findings suggest that this compound might exhibit comparable efficacy.

Antimicrobial Screening

Research on triazole derivatives has shown remarkable antibacterial activity against resistant strains, with MIC values significantly lower than those of conventional antibiotics . This highlights the potential for this compound to be developed as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity to certain targets, while the phenoxy and thiophen-3-ylmethyl groups could participate in specific interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

N-cyclopropyl-2-phenoxyacetamide: Lacks the thiophen-3-ylmethyl group.

N-cyclopropyl-2-phenoxy-N-methylacetamide: Has a methyl group instead of the thiophen-3-ylmethyl group.

N-cyclopropyl-2-phenoxy-N-(furan-3-ylmethyl)acetamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of the thiophen-3-ylmethyl group, which can impart distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with molecular targets, potentially leading to different biological or material properties.

Biological Activity

N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the context of cancer therapy and enzyme modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Cyclopropyl group : Imparts rigidity and potential binding affinity.

- Phenoxy group : May enhance lipophilicity and facilitate membrane penetration.

- Thiophen-3-ylmethyl group : Contributes unique electronic properties, potentially influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclopropyl group may enhance the compound's binding affinity, while the phenoxy and thiophen-3-ylmethyl groups can participate in specific interactions at the target site. This interaction may modulate enzymatic activities or receptor functions, leading to therapeutic effects.

Anticancer Properties

Recent studies have evaluated the anticancer potential of compounds related to this compound. While specific data on this compound is limited, related compounds exhibit promising results:

- In Vitro Studies :

- Mechanistic Insights :

Enzyme Modulation

The compound may also modulate enzyme activities:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression, such as topoisomerase I and phospholipase C .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Key Features | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| N-cyclopropyl-2-phenoxyacetamide | Lacks thiophen group | Moderate | Non-specific cytotoxicity |

| N-cyclopropyl-2-phenoxy-N-methylacetamide | Methyl instead of thiophen | Low | Weak enzyme inhibition |

| N-cyclopropyl-2-phenoxy-N-(furan-3-ylmethyl)acetamide | Furan ring substitution | High | Apoptosis induction |

Case Studies

- Study on Structural Activity Relationship (SAR) :

-

In Vivo Evaluations :

- While in vitro results are promising, further studies are required to evaluate the in vivo efficacy and safety profiles of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.